3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide
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Overview
Description
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups, along with an N-oxide functional group
Preparation Methods
The synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide can be achieved through several routes. One common method involves the N-oxidation of 3-Bromo-2,6-dimethyl-4-nitropyridine using oxidizing agents such as hydrogen peroxide or peracetic acid . Another approach starts with the iodide or selenate derivative of 3-Bromo-2,6-dimethyl-4-nitropyridine, followed by a chemical reaction to obtain the corresponding nitropyridine derivative, which is then subjected to N-oxidation .
Chemical Reactions Analysis
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bromine and nitro groups also contribute to its chemical behavior, affecting its binding affinity and specificity towards various targets .
Comparison with Similar Compounds
3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide can be compared with other similar compounds, such as:
3-Bromo-4-nitropyridine 1-oxide: Lacks the methyl groups, resulting in different reactivity and applications.
2,3-Dimethyl-4-nitropyridine N-oxide:
The presence of both bromine and methyl groups in this compound makes it unique, offering distinct advantages in specific reactions and applications.
Properties
CAS No. |
54754-75-5 |
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Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-bromo-2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-3-6(10(12)13)7(8)5(2)9(4)11/h3H,1-2H3 |
InChI Key |
OQABUZSPGRDPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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